molecular formula C19H16N4O2S B12789092 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile CAS No. 72670-25-8

1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile

Katalognummer: B12789092
CAS-Nummer: 72670-25-8
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: VBILWVCONRHBHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that incorporates multiple functional groups and heterocyclic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile involves multiple steps, including the formation of the benzothiepino and naphthyridine rings. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of palladium catalysts in a Sonogashira reaction can be employed to form key intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiepino and naphthyridine derivatives, which share structural features with 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile. Examples include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which incorporates multiple functional groups and heterocyclic rings.

Eigenschaften

CAS-Nummer

72670-25-8

Molekularformel

C19H16N4O2S

Molekulargewicht

364.4 g/mol

IUPAC-Name

16-amino-15,19-dimethyl-14,18-dioxo-8-thia-15,19-diazatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2,4,6,12,16-hexaene-13-carbonitrile

InChI

InChI=1S/C19H16N4O2S/c1-22-16-10-5-3-4-6-13(10)26-8-7-11(16)14-12(9-20)18(24)23(2)17(21)15(14)19(22)25/h3-6H,7-8,21H2,1-2H3

InChI-Schlüssel

VBILWVCONRHBHS-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CCSC3=CC=CC=C32)C4=C(C(=O)N(C(=C4C1=O)N)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.